molecular formula C11H15NO2 B063388 (3R,4R)-1-Benzylpyrrolidine-3,4-diol CAS No. 163439-82-5

(3R,4R)-1-Benzylpyrrolidine-3,4-diol

Cat. No. B063388
M. Wt: 193.24 g/mol
InChI Key: QJRIUWQPJVPYSO-GHMZBOCLSA-N
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Description

(3R,4R)-1-Benzylpyrrolidine-3,4-diol is a compound of interest in organic and medicinal chemistry due to its stereochemistry and potential applications in synthesizing biologically active compounds. While the exact applications of this molecule vary, it typically serves as a building block in organic synthesis, particularly in creating chiral drugs and other bioactive molecules.

Synthesis Analysis

The compound has been synthesized via different routes. One approach involves the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide leading to asymmetric syntheses of related pyrrolidine carboxylic acids (Bunnage et al., 2004). Another method reported the large-scale preparation from L-Aspartic acid, demonstrating the versatility of starting materials in the synthetic routes (Yoshida et al., 1996).

Molecular Structure Analysis

Structural analysis of similar compounds reveals details about the stereochemistry and molecular configuration essential for their biological activity. The exact molecular structure analysis would involve techniques like NMR, X-ray crystallography, and computational methods to deduce conformation and stereochemistry.

Chemical Reactions and Properties

Chemical properties relate to its reactivity and interactions with other chemicals. For instance, the compound's derivatives have been used as intermediates in the synthesis of more complex molecules. The stereochemistry of (3R,4R)-1-Benzylpyrrolidine-3,4-diol influences its reactions, especially in stereoselective syntheses (Ohigashi et al., 2010).

Scientific Research Applications

  • Synthesis of Neuronal Nitric Oxide Synthase Inhibitors : One study demonstrates a synthesis method involving "(3R,4R)-1-Benzylpyrrolidine-3,4-diol" for key intermediates in the preparation of novel neuronal nitric oxide synthase inhibitors, highlighting its potential in neuroprotective drug development (Xue, Gu, & Silverman, 2009).

  • Application in Metabotropic Glutamate Receptors : Another study found that a derivative of this compound, 2R,4R-APDC, showed potential as a neuroprotective agent by attenuating neuronal degeneration, emphasizing its relevance in neurological research (Battaglia et al., 1998).

  • Inhibition of Glycosidases : Research on derivatives of "(3R,4R)-1-Benzylpyrrolidine-3,4-diol" has shown selective inhibition of alpha-mannosidase, suggesting its potential in the development of enzyme inhibitors (Popowycz et al., 2001).

  • Synthesis of Chiral Building Blocks : The compound has been used as a building block for synthesizing enantiopure macrocyclic polyesters, contributing to advances in organic synthesis and materials science (Cicchi et al., 1998).

  • Development of Chiral Organogels : A study involving the synthesis of stable gels in polar and apolar solvents from a derivative of "(3R,4R)-1-Benzylpyrrolidine-3,4-diol" highlights its application in creating chiral supramolecular structures and fibers (Cicchi et al., 2010).

properties

IUPAC Name

(3R,4R)-1-benzylpyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRIUWQPJVPYSO-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427376
Record name (3R,4R)-1-Benzylpyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-1-Benzylpyrrolidine-3,4-diol

CAS RN

163439-82-5
Record name (3R,4R)-1-Benzylpyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4R)-(-)-1-Benzyl-3,4-pyrrolidindiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 56.7 g (0.24 mol) of 2-mesitylenesulfonic acid dihydrate (produced by Aldrich Chemical Co., Inc.), 15.0 g of water, and 60.0 g of acetone in a round flask reactor, 31.1 g (0.13 mol) of 70% m-CPBA (m-chloroperbenzoic acid produced by Tokyo Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 10 hours at 40° C. without irradiation by lamps. After completion, acetone was evaporated under reduced pressure, neutralized by NaOH (aq), and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 16.6 g of 1-benzyl-3,4-dihydroxypyrrolidine (yield 85.9%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
56.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 13.1 g (0.24 mol) of methanesulfonic acid (produced by Tokyo Chemical Industry Co., Ltd.), 15.0 g of water, and 60.0 g of acetone in a round flask reactor, 31.1 g (0.13 mol) of 70% m-CPBA (m-chloroperbenzoic acid produced by Tokyo Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 10 hours at 40° C. without irradiation by lamps. After completion, acetone was evaporated under reduced pressure, neutralized by NaOH (aq), and extracted with toluene and water. And then after the solvent was evaporated under reduced pressure, 16.6 g of 1-benzyl-3,4-dihydroxypyrrolidine (yield 85.9%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 46.2 g (0.24 mol) of p-chlorobenzenesulfonic acid (produced by Tokyo Chemical Industry Co., Ltd.), 15.0 g of water, and 60.0 g of acetone in a round flask reactor, 31.1 g (0.13 mol) of 70% m-CPBA (m-chloroperbenzoic acid produced by Tokyo Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 10 hours at 40° C. without irradiation by lamps. After completion, acetone was evaporated under reduced pressure, neutralized by NaOH (aq), and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 16.8 g of 1-benzyl-3,4-dihydroxypyrrolidine (yield 86.9%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
46.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To the solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 12.0 g (0.12 mol) of 98% sulfuric acid, 15.0 g of water, and 60.0 g of acetone in a quartz round flask reactor, 45.6 g (0.20 mol) of (NH4)2S2O8 (ammonium peroxydisulfate produced by Mitsubishi Gas Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 5 days at ambient temperature with irradiation by 500 W Xe lamps (UXL-500D xenon lamp produced by Ushio). After completion, acetone was evaporated under reduced pressure, neutralized by NaOH (aq), and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 17.4 g of 1-benzyl-3,4-dihydroxypyrrolidine (yield 90.0%) was obtained and 1-benzyl-3-pyrroline was not recovered.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
(NH4)2S2O8
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 12.0 g (0.12 mol) of 98% sulfuric acid, 15.0 g of water, and 60.0 g of acetone in a round flask reactor, 31.1 g (0. 13 mol) of 70% m-CPBA (m-chloroperbenzoic acid produced by Tokyo Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 10 hours at 40° C. without irradiation by lamps. After completion, acetone was evaporated under reduced pressure, neutralized by NaOH (aq), and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 17.4 g of 1-benzyl-3,4-dihydroxypyrrolidine (yield 90.0%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-1-Benzylpyrrolidine-3,4-diol
Reactant of Route 2
(3R,4R)-1-Benzylpyrrolidine-3,4-diol
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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(3R,4R)-1-Benzylpyrrolidine-3,4-diol
Reactant of Route 6
(3R,4R)-1-Benzylpyrrolidine-3,4-diol

Citations

For This Compound
3
Citations
R Łysek, P Vogel - Helvetica chimica acta, 2004 - Wiley Online Library
N‐Substituted (3S,4S)‐ and (3R,4R)‐pyrrolidine‐3,4‐diols 9 and 10, respectively, were derived from (+)‐L‐ and (−)‐D‐tartaric acid, respectively. Compounds 9k, 9l, and 9m with the N‐…
Number of citations: 21 onlinelibrary.wiley.com
BB Khairnar - 2014 - flore.unifi.it
Among the natural Indolizidine iminosugars,(+)-lentiginosine 63 is one of the more recently discovered, but has already attracted large interest because of the potent glycosidase …
Number of citations: 4 flore.unifi.it
P Bonanno - 2010 - flore.unifi.it
Polyhydroxylated alkaloids are a wide category of natural compounds present in plants or bacteria that presents very interesting and different biological activities. These molecules may …
Number of citations: 0 flore.unifi.it

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